tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride
Description
tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative featuring a benzyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. The compound exists as the (S)-enantiomer (CAS: 169447-86-3) and is commonly used as an intermediate in pharmaceutical synthesis, particularly for its role in constructing bioactive molecules. Its hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for further derivatization under acidic or neutral conditions .
Properties
IUPAC Name |
tert-butyl 2-benzylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDPNVRUPJZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956324-15-4 | |
| Record name | 1-Piperazinecarboxylic acid, 2-(phenylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956324-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Overview
Microwave irradiation has emerged as a highly efficient method for synthesizing tert-butyl 2-benzylpiperazine-1-carboxylate hydrochloride. This approach accelerates reaction kinetics, reduces side products, and improves overall yield compared to conventional heating.
Reagents and Conditions
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Piperazine precursor : Unprotected piperazine.
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Protecting agent : Di-tert-butyl dicarbonate (Boc₂O).
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Benzylating agent : Benzyl bromide or chloride.
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Solvent system : 1,4-Dioxane and α,α,α-trifluorotoluene (TFT) in a 1:1 ratio.
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Base : N-Ethyl-N,N-diisopropylamine (DIPEA).
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Temperature : 210°C under microwave irradiation.
Mechanism
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Protection : Piperazine reacts with Boc₂O in the presence of DIPEA to form tert-butyl piperazine-1-carboxylate.
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Benzylation : The secondary amine of the piperazine ring undergoes nucleophilic substitution with benzyl bromide, facilitated by microwave energy.
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Salt Formation : The product is treated with hydrochloric acid to yield the hydrochloride salt.
Yield and Purity
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Yield : ~85% (isolated).
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Purity : >98% (HPLC).
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Advantages : Rapid reaction time, minimal byproducts.
Multi-Step Solution-Phase Synthesis (Patent Method)
Synthetic Pathway from Diethanolamine
A patented method (CN102153526B) outlines a scalable route starting from diethanolamine, offering cost-effective and industrially viable production.
Stepwise Procedure
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Benzylation :
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Diethanolamine reacts with benzyl chloride under reflux (1–1.5 hours).
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Intermediate : N,N-Diethanol-N-benzylamine.
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Cyclization :
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Sulfur oxychloride (SOCl₂) is added at 23–28°C to form a chlorinated intermediate.
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Ammonolysis :
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Liquid ammonia is introduced, facilitating ring closure to yield 1-benzylpiperazine.
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Boc Protection :
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Reaction with Boc₂O at 23–28°C for 0.5–1 hour.
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Hydrogenolysis :
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Catalytic hydrogenation removes the benzyl group, yielding tert-butyl piperazine-1-carboxylate.
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Secondary Benzylation :
Key Data
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Overall Yield : ~70% (four steps).
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Purity : >95% (crystallization from ethanol/water).
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Scalability : Suitable for kilogram-scale production.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Practicality
Critical Observations
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Microwave Method : Ideal for rapid small-scale synthesis but limited by equipment availability.
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Patent Method : Longer duration but superior scalability and cost-efficiency for industrial applications.
Industrial-Scale Production Considerations
Process Optimization
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Solvent Selection : TFT and 1,4-dioxane are preferred for their high boiling points and compatibility with microwave irradiation.
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Catalyst Use : Palladium on carbon (Pd/C) in hydrogenolysis steps ensures efficient debenzylation.
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Crystallization : Ethanol/water mixtures achieve >95% purity by removing unreacted intermediates.
Purification and Characterization
Chromatographic Techniques
Crystallographic Data
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Hydrogen Bonding : N–H···Cl interactions stabilize the crystal lattice, as evidenced by X-ray diffraction.
Emerging Methodologies and Research Directions
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride has been explored for its potential therapeutic applications, particularly as a central nervous system stimulant and in the treatment of neurological disorders. Its structure allows for interactions with neurotransmitter receptors, influencing pathways associated with serotonin and dopamine, which may lead to antidepressant effects.
Biological Research
The compound is utilized in biological studies to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives. It serves as a model compound for evaluating the biological activity of related drugs, particularly in understanding their mechanisms of action on various biological systems .
Industrial Applications
In the industrial sector, this compound is employed in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) is crucial for drug development and manufacturing processes .
Case Study 1: Anti-Chagas Activity
Recent research has identified piperazine derivatives, including those related to this compound, as having potential anti-Trypanosoma cruzi activity. In vitro studies demonstrated that modifications to the compound's structure could enhance its efficacy against Chagas disease without significant toxicity .
| Compound | Activity (MIC) | Toxicity Level |
|---|---|---|
| Compound 4a | 16.8 µg/mL | Low |
| Modified Compound | 9.9 µg/mL | No observable toxicity |
Case Study 2: Drug Resistance
Another study focused on drug-resistant tuberculosis highlighted the potential of piperazine-based compounds to overcome resistance mechanisms. The structural modifications of this compound were evaluated for their impact on activity against Mycobacterium tuberculosis strains .
| Modification | MIC (µg/mL) | Stability |
|---|---|---|
| Original Compound | <0.016 | High |
| Modified Compound | >32 | Reduced |
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring in the compound acts as a scaffold that facilitates binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Variations and Properties
The table below compares tert-butyl 2-benzylpiperazine-1-carboxylate hydrochloride with analogous piperazine derivatives, emphasizing substituent effects, molecular weights, and synthetic yields:
Substituent Effects on Physicochemical Properties
- Benzyl vs.
- Hydrochloride Salt : The hydrochloride form improves aqueous solubility and crystallinity compared to free bases, facilitating purification and handling .
- Alkyl vs. Aromatic Substituents : Compounds with alkyl chains (e.g., 2-propyl, CAS: 1217478-55-1) exhibit lower molecular weights and reduced steric hindrance, enabling faster reaction kinetics in further functionalization .
Stability and Reactivity
- Boc Deprotection : The Boc group in the target compound can be removed under acidic conditions (e.g., HCl/dioxane), enabling further functionalization at the piperazine nitrogen .
- Comparative Reactivity : 2-Substituted piperazines (e.g., benzyl, phenyl) undergo nucleophilic substitution less readily than 4-substituted analogs due to steric hindrance, necessitating optimized reaction conditions .
Biological Activity
Tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, is being explored for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with related compounds.
- Molecular Formula : CHClNO
- Molecular Weight : 312.83 g/mol
- Appearance : Solid, soluble in various organic solvents
The biological activity of this compound primarily involves its interaction with specific neurotransmitter receptors in the central nervous system (CNS). The piperazine ring structure facilitates binding to these receptors, influencing neurotransmitter release and uptake. This interaction may lead to various physiological effects, including:
- Modulation of serotonin and dopamine pathways, suggesting potential antidepressant properties.
- Potential analgesic effects due to structural similarities with other known analgesics.
Biological Activities
Recent studies have highlighted several key areas of biological activity for this compound:
- Antidepressant Activity : Research indicates that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation.
- Analgesic Properties : Its structural resemblance to other analgesics suggests it may have pain-relieving effects, warranting further investigation into its efficacy in pain management.
- Antitumor Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating signaling pathways involved in tumor growth.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is essential. The following table summarizes key differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 2-benzylpiperazine-1-carboxylate | Contains a tert-butyl and benzyl group | Potential antidepressant and analgesic |
| 1-Boc-piperazine | Lacks benzyl group | Primarily used as a synthetic intermediate |
| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine | Different substituents | Investigated for anticancer properties |
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Notable findings include:
- A study demonstrated significant modulation of neurotransmitter systems in vitro, supporting its potential use as an antidepressant.
- Another investigation reported promising results in cellular assays indicating anticancer activity against specific tumor types.
Q & A
Q. What are the key synthetic routes for tert-butyl 2-benzylpiperazine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step process involving:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperazine ring under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
- Benzylation : Substitution at the 2-position of the piperazine ring using benzyl halides or benzyl alcohols in the presence of coupling agents (e.g., DCC) .
- Hydrochloride salt formation : Treatment with HCl in a polar solvent like diethyl ether or dichloromethane to precipitate the hydrochloride salt .
Q. Optimization strategies :
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological validation steps :
- NMR spectroscopy : Compare ¹H/¹³C NMR data with literature values (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~4.2 ppm for benzyl-CH₂) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 277.4 for the free base) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What solvent systems and purification methods are effective for isolating this compound?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂); poorly soluble in water or hexanes .
- Purification :
Advanced Research Questions
Q. How can stereochemical purity of the 2-benzylpiperazine derivative be assessed, especially for enantiomeric forms?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (85:15) to resolve enantiomers (e.g., (S)-enantiomer CAS 169447-86-3) .
- X-ray crystallography : Determine absolute configuration via single-crystal analysis (e.g., SHELX refinement protocols) .
- Optical rotation : Compare [α]D values with literature data for enantiomeric excess (e.g., (S)-form: [α]D²⁵ = +15° in CHCl₃) .
Q. What strategies address low yields in the benzylation step of piperazine derivatives?
Common issues and solutions :
- Steric hindrance : Use bulkier bases (e.g., DBU) to deprotonate the piperazine nitrogen more effectively .
- Competing side reactions : Replace benzyl bromides with benzyl mesylates for better leaving-group activity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr reflux) to minimize decomposition .
Q. How do researchers analyze potential biological interactions of this compound?
Experimental approaches :
- Receptor binding assays : Screen for affinity toward serotonin or dopamine receptors via radioligand displacement (e.g., ⁵H-ketanserin for 5-HT₂A) .
- Molecular docking : Model interactions using software like AutoDock Vina with receptor crystal structures (e.g., PDB ID 6A93) .
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Q. What analytical techniques resolve discrepancies in spectroscopic data for this compound?
- Contradiction in NMR shifts : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and pH (for hydrochloride salts) .
- Mass spectral anomalies : Check for in-source fragmentation or adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) using high-resolution MS .
- Cross-validation : Compare data with structurally similar analogs (e.g., tert-butyl 4-methylpiperazine-1-carboxylate, CAS 158985-37-6) .
Q. How can hygroscopicity and stability challenges during storage be mitigated?
- Storage conditions : Keep under argon at −20°C in amber vials to prevent hydrolysis of the Boc group .
- Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis .
- Lyophilization : Convert hydrochloride salts to free bases for improved shelf life in anhydrous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
